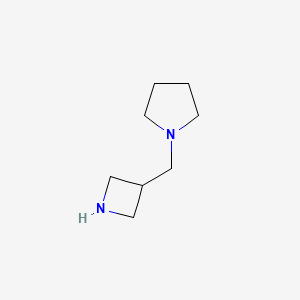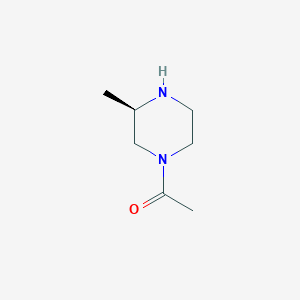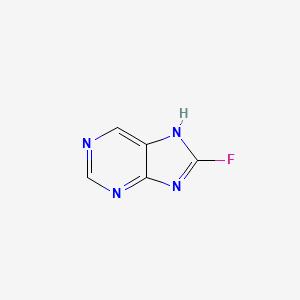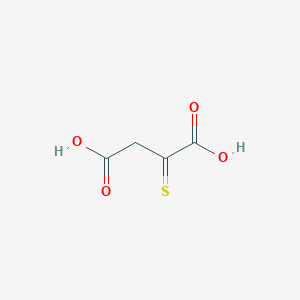
2-Thioxosuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxosuccinic acid, also known as 2-mercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H4O4S. It is a derivative of succinic acid where one of the oxygen atoms is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Thioxosuccinic acid can be synthesized through several methods. One common laboratory method involves the reaction of maleic anhydride with hydrogen sulfide. The process begins with the hydration of maleic anhydride to form maleic acid, which then reacts with hydrogen sulfide to produce this compound .
Another method involves the reaction of malic acid with thioglycolic acid in the presence of a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale reaction of maleic anhydride with hydrogen sulfide under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thioxosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Thioxosuccinic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Thioxosuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required .
In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: The parent compound of 2-Thioxosuccinic acid, differing by the presence of an oxygen atom instead of sulfur.
Thiomalic acid: Another sulfur-containing derivative of malic acid.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring structure .
Uniqueness
This compound is unique due to its specific sulfur substitution, which imparts distinct chemical properties compared to its oxygen-containing analogs. This substitution enhances its ability to participate in redox reactions and form stable metal complexes, making it valuable in various applications .
Eigenschaften
Molekularformel |
C4H4O4S |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
2-sulfanylidenebutanedioic acid |
InChI |
InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
IGXYZVHWOLYWCE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=S)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
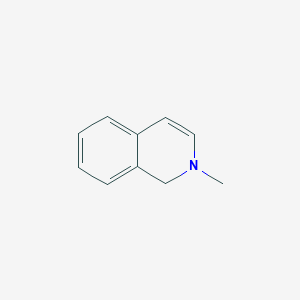
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
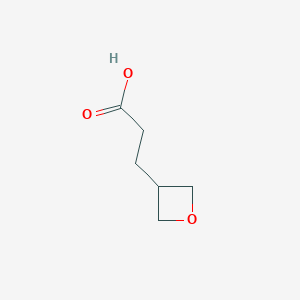
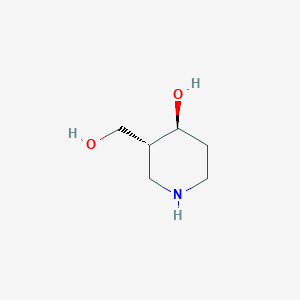
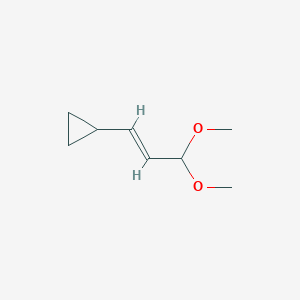
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
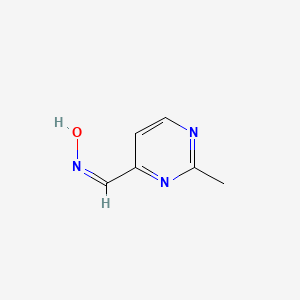
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
